methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide
Description
Methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine-1,1-dioxide core modified with a phenyl group at position 4, a methyl carboxylate at position 3, and a 2-((4-ethylphenyl)amino)-2-oxoethyl substituent at position 2. This compound belongs to a class of molecules with demonstrated pharmacological relevance, including anti-inflammatory, analgesic, and enzyme-inhibitory activities . Its structural complexity arises from the interplay of substituents influencing electronic, steric, and hydrogen-bonding properties, which are critical for its physicochemical and biological behavior.
The synthesis of such derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization, as modifications post-cyclization are challenging due to competing reaction pathways . The target compound’s 4-phenyl and 4-ethylphenylamide groups likely necessitate early introduction during synthesis to avoid regiochemical complications .
Properties
IUPAC Name |
methyl 2-[2-(4-ethylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-13-15-20(16-14-18)27-23(29)17-28-25(26(30)33-2)24(19-9-5-4-6-10-19)21-11-7-8-12-22(21)34(28,31)32/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRRHJTHUVEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with a suitable acylating agent to form an intermediate, which is then reacted with a thiazine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzothiazine-1,1-dioxides exhibit diverse bioactivities depending on substituent patterns. Key analogues include:
Key Observations :
Substituent Bulk and Bioactivity: The 4-phenyl group in the target compound introduces greater steric bulk compared to Piroxicam’s 4-hydroxy group.
Hydrogen-Bonding Networks: Analogues like Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide form intramolecular O–H⋯O and C–H⋯O bonds, stabilizing half-chair thiazine conformations . The target compound’s 2-((4-ethylphenyl)amino)-2-oxoethyl group may introduce additional hydrogen-bond donors (N–H), enabling unique intermolecular interactions.
Crystal Packing : Ethyl-substituted derivatives (e.g., Methyl 2-ethyl-4-hydroxy-...) exhibit zig-zag packing via C–H⋯O bonds . The target compound’s 4-phenyl group could disrupt such patterns, favoring π-π stacking interactions.
Pharmacological Potential
- Anti-Inflammatory Activity: Piroxicam and Meloxicam derive efficacy from COX enzyme inhibition. The target compound’s 4-phenyl group may enhance binding to hydrophobic pockets in COX-2, while the 2-((4-ethylphenyl)amino)-2-oxoethyl group could mimic peptide substrates in enzyme inhibition .
Physicochemical Properties
- Melting Points : Crystalline derivatives (e.g., Methyl 2-allyl-4-hydroxy-...) exhibit melting points >200°C due to robust hydrogen-bond networks . The target compound’s bulkier substituents may lower melting points by disrupting crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
